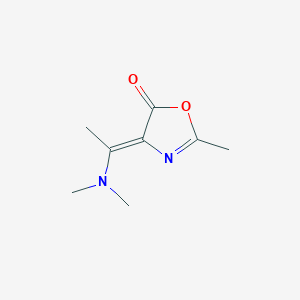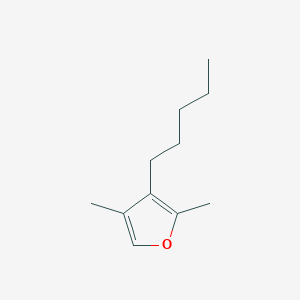
Phe-Pro-Phe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phe-Pro-Phe can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical protecting groups used are Fmoc (fluorenylmethyloxycarbonyl) for the amino group and t-butyl for the side chains. The coupling reactions are facilitated by reagents such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness. This method involves the stepwise condensation of protected amino acids in solution, followed by purification and deprotection steps .
Analyse Des Réactions Chimiques
Types of Reactions
Phe-Pro-Phe can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can yield quinones, while reduction of peptide bonds can lead to the formation of smaller peptides or amino acids .
Applications De Recherche Scientifique
Phe-Pro-Phe has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: this compound is investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: This compound is used in the development of novel biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of Phe-Pro-Phe involves its interaction with specific molecular targets and pathways. For instance, it can bind to cell surface receptors and modulate signaling pathways involved in cell proliferation and apoptosis. The compound’s ability to form stable secondary structures, such as β-sheets, enhances its binding affinity and specificity for target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo(Pro-Phe): A cyclic dipeptide with similar structural properties.
Pro-Pro-Phe-Phe: A tetrapeptide with enhanced biological activity.
Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe: A cyclic peptide with potent anticancer properties.
Uniqueness
Phe-Pro-Phe is unique due to its specific sequence and structural properties, which confer distinct biological activities. Unlike its cyclic counterparts, the linear form of this compound exhibits different pharmacokinetic and toxicological profiles, making it suitable for specific therapeutic applications .
Propriétés
Numéro CAS |
58705-26-3 |
|---|---|
Formule moléculaire |
C23H27N3O4 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H27N3O4/c24-18(14-16-8-3-1-4-9-16)22(28)26-13-7-12-20(26)21(27)25-19(23(29)30)15-17-10-5-2-6-11-17/h1-6,8-11,18-20H,7,12-15,24H2,(H,25,27)(H,29,30)/t18-,19-,20-/m0/s1 |
Clé InChI |
CKJACGQPCPMWIT-UFYCRDLUSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)
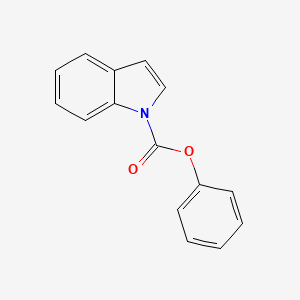
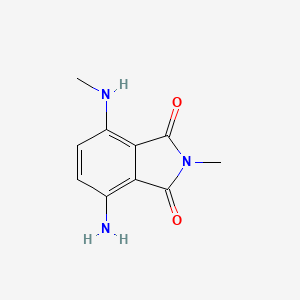
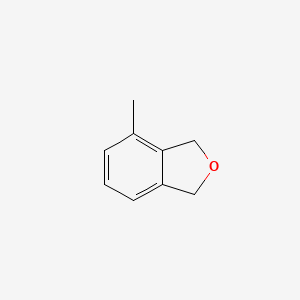
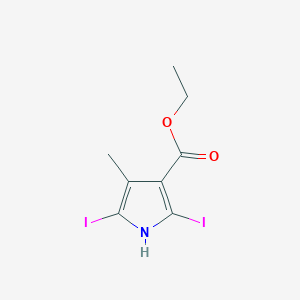
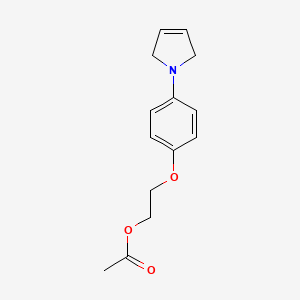
![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
![4-Bromo-2-trifluoromethylbenzo[h]quinoline](/img/structure/B12898379.png)
![(2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12898399.png)
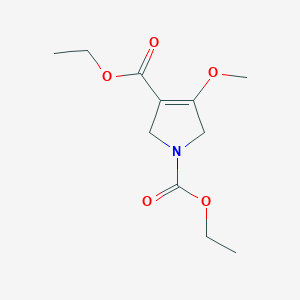
![[(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12898405.png)
